molecular formula C12H8N6 B2737305 3,6-Dipyridin-3-yl-1,2,4,5-tetrazine CAS No. 107599-30-4

3,6-Dipyridin-3-yl-1,2,4,5-tetrazine

Cat. No. B2737305
CAS RN: 107599-30-4
M. Wt: 236.238
InChI Key: OLXAHCQKLVGQOG-UHFFFAOYSA-N
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Description

3,6-Dipyridin-3-yl-1,2,4,5-tetrazine (DpTz) is an organic compound that has been studied for its potential applications in various scientific fields, including medicine, materials science, and biochemistry. DpTz is a versatile molecule that can be synthesized from various starting materials and can be used in a variety of applications.

Scientific Research Applications

Crystal Structure and π–π Stacking Interactions

3,6-Dipyridin-3-yl-1,2,4,5-tetrazine has been studied for its role in π–π stacking interactions, crucial in understanding its crystal structures. The electron-deficient nature of the 1,2,4,5-tetrazine rings compared to phenyl rings significantly influences the packing motifs observed in crystal structures (Oxtoby et al., 2003).

Metal Coordination and Catalysis

This compound is noted for its ability to coordinate with metals, forming complex structures. Notably, it facilitates the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This property is leveraged in various chemical reactions, including microwave-assisted synthesis and metal-free catalysis for oxidation of alcohols to carbonyl compounds (Hoogenboom et al., 2006; Samanta & Biswas, 2015).

Nanoparticle Formation and Sensing Applications

The synthesis of silver nanoparticles using this compound has been reported, demonstrating its potential in creating nanoparticles for sensing applications. These nanoparticles show selective detection abilities for various metal ions in aqueous solutions (Samanta, Das, & Biswas, 2014).

Photocatalysis and Organic Synthesis

The compound also finds application in photocatalysis. Under visible light irradiation, it can catalyze the transformation of certain substrates, offering an environmentally friendly and energy-efficient method for synthesizing various organic compounds, including benzimidazoles and benzothiazoles (Samanta, Das, & Biswas, 2013).

Supramolecular Chemistry and Hydrogen Bonding

Studies have shown the compound's relevance in supramolecular chemistry, especially regarding its conformational stability influenced by hydrogen bonds. This aspect is crucial in understanding its behavior in various crystal structures and potential applications in materials science (Wzgarda-Raj et al., 2023).

Antibacterial Applications

Interestingly, nanoparticles capped with this compound have shown antibacterial activity against certain bacteria, indicating its potential use in developing new antibacterial agents (Joardar et al., 2016).

properties

IUPAC Name

3,6-dipyridin-3-yl-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c1-3-9(7-13-5-1)11-15-17-12(18-16-11)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXAHCQKLVGQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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